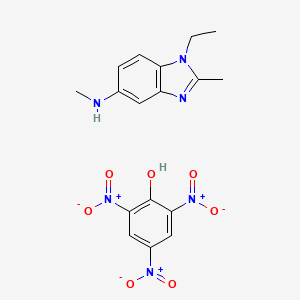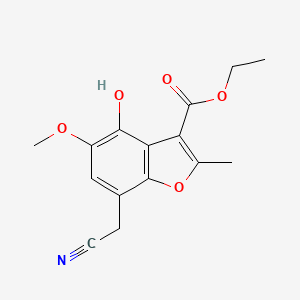
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide, also known as HMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HMBI belongs to the class of hydrazones and is synthesized through a simple and efficient method. In
Mécanisme D'action
The mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide exerts its antimicrobial activity by inhibiting the biosynthesis of mycolic acid in the cell wall of mycobacteria. Mycolic acid is an essential component of the cell wall of mycobacteria and is required for their survival. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide may also inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent. Moreover, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antimicrobial, antitumor, anti-inflammatory, and antiviral activities. However, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Moreover, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide can be toxic at high concentrations, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide. One of the potential applications of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide is in the development of novel drugs for the treatment of tuberculosis. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been shown to possess potent antimycobacterial activity and may be used as a lead compound for the development of new drugs. Moreover, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide may have potential applications in the treatment of viral infections such as HIV and hepatitis B virus. Further research is needed to explore the mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide, or N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide can be synthesized through a simple and efficient method and exhibits potent antimicrobial, antitumor, anti-inflammatory, and antiviral activities. Further research is needed to explore the full potential of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide in the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction of isonicotinohydrazide with 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid and under reflux conditions. The resulting product is then purified through recrystallization to obtain N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide in a high yield.
Applications De Recherche Scientifique
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess antimicrobial, antitumor, anti-inflammatory, and antiviral activities. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been used in the development of novel drugs for the treatment of various diseases such as tuberculosis, cancer, and viral infections.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-13-11(19)3-2-10(12(13)18(21)22)8-16-17-14(20)9-4-6-15-7-5-9/h2-8,19H,1H3,(H,17,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPPYZNENKJGF-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)


![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)
![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)
![2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)